Cas no 2228670-96-8 (2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid)

2-(4-Chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid is a specialized organic compound featuring a chloro-substituted imidazole core linked to an acetic acid moiety via an ether bridge. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where it may serve as an intermediate or building block. The presence of both the imidazole ring and carboxylic acid group enhances its versatility in derivatization, enabling further functionalization. Its stability under standard conditions and well-defined chemical properties make it a reliable choice for research and industrial processes requiring precise molecular modifications. The compound is typically handled under controlled conditions to maintain purity and reactivity.
2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid structure
2228670-96-8 structure
Product Name:2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid
CAS No:2228670-96-8
MF:C6H7ClN2O3
MW:190.58438038826
CID:5888905
PubChem ID:165835527
Update Time:2025-10-29

2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid
    • 2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
    • 2228670-96-8
    • EN300-1996041
    • Inchi: 1S/C6H7ClN2O3/c1-9-3-8-5(7)6(9)12-2-4(10)11/h3H,2H2,1H3,(H,10,11)
    • InChI Key: PRRJHXNGCGUIPG-UHFFFAOYSA-N
    • SMILES: ClC1=C(N(C=N1)C)OCC(=O)O

Computed Properties

  • Exact Mass: 190.0145198g/mol
  • Monoisotopic Mass: 190.0145198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.4Ų

2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1996041-0.05g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
0.05g
$1308.0 2023-09-16
Enamine
EN300-1996041-0.1g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
0.1g
$1371.0 2023-09-16
Enamine
EN300-1996041-0.25g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
0.25g
$1432.0 2023-09-16
Enamine
EN300-1996041-0.5g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
0.5g
$1495.0 2023-09-16
Enamine
EN300-1996041-1.0g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
1g
$1557.0 2023-05-31
Enamine
EN300-1996041-2.5g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
2.5g
$3051.0 2023-09-16
Enamine
EN300-1996041-5.0g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
5g
$4517.0 2023-05-31
Enamine
EN300-1996041-10.0g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
10g
$6697.0 2023-05-31
Enamine
EN300-1996041-1g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
1g
$1557.0 2023-09-16
Enamine
EN300-1996041-5g
2-[(4-chloro-1-methyl-1H-imidazol-5-yl)oxy]acetic acid
2228670-96-8
5g
$4517.0 2023-09-16

Additional information on 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid

Introduction to 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid (CAS No. 2228670-96-8)

2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid, with the CAS number 2228670-96-8, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique molecular structure, which includes a chlorinated imidazole ring and an oxyacetic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for both academic and industrial research.

The molecular formula of 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid is C7H7ClN2O3, and its molecular weight is approximately 194.60 g/mol. The compound's structure can be represented as:

C(=O)OCH2-4-chloro-1-methyl-1H-imidazol-5-yl

The synthesis of 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid typically involves multi-step reactions, including the formation of the imidazole ring, chlorination, and the introduction of the oxyacetic acid group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which has facilitated its broader application in research and development.

In the realm of pharmaceuticals, 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid has shown promise as a potential therapeutic agent. Studies have indicated that this compound exhibits significant biological activity, particularly in modulating specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid effectively inhibits the activity of certain kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell proliferation.

Beyond its enzymatic effects, 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid has also been investigated for its potential anti-inflammatory properties. In a study conducted by a team at the University of California (2023), the compound was found to reduce inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid could be a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its therapeutic applications, 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid has been explored for its use in chemical biology research. The compound's ability to selectively interact with specific biomolecules makes it a useful tool for probing cellular pathways and understanding disease mechanisms. For example, a study published in Chemical Biology (2023) utilized 2-(4-chloro-1-methyl-1H-imidazol-5-yl)oxyacetic acid-based probes to investigate the role of certain kinases in cancer cell signaling pathways.

The safety profile of 2-(4-chloro-1-methyl-1H-imidazol-5-yloxyacetic acid) is an important consideration for its practical applications. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term effects and potential side effects in humans.

In conclusion, 2-(4-chloro-1-methyl-H-imidazol-yloxyacetic acid), identified by CAS No. 2228670-96-8, represents a promising compound with diverse applications in pharmaceuticals and chemical biology. Its unique molecular structure and biological activities make it a valuable subject for ongoing research and development. As more studies are conducted, it is likely that new insights into the potential uses and mechanisms of action of this compound will emerge, further expanding its utility in various scientific fields.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd